molecular formula C18H17N3O2 B2948202 3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide CAS No. 904825-03-2

3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide

Cat. No.: B2948202
CAS No.: 904825-03-2
M. Wt: 307.353
InChI Key: UFBQROYIGWVZNN-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 2-methyl group at position 2 and a 3,4-dimethylbenzamide moiety at position 3. The pyrido-pyrimidine scaffold is a fused bicyclic system known for its planar aromaticity, which facilitates π-π stacking interactions in biological systems or crystal lattices .

Properties

IUPAC Name

3,4-dimethyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-7-8-14(10-12(11)2)17(22)20-16-13(3)19-15-6-4-5-9-21(15)18(16)23/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBQROYIGWVZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and an aldehyde, under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.

    Introduction of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, where the pyrido[1,2-a]pyrimidine core is reacted with a benzoyl chloride derivative in the presence of a base like triethylamine.

    Methylation: The final step involves the methylation of the compound at specific positions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Chemical Reactions

This compound undergoes three primary reaction types:

Reaction Type Description
Oxidation Introduces oxygen-containing functional groups or modifies existing ones.
Reduction Reduces carbonyl groups or modifies substituents via electron gain.
Substitution Replaces functional groups on the pyrido[1,2-a]pyrimidine or benzamide moieties.

Reaction Conditions and Reagents

Key reagents and conditions for these reactions are summarized below:

Reaction Reagents/Conditions Outcome Reference
OxidationKMnO₄ in acidic medium (H₂SO₄) at 60–80°CHydroxylation of methyl groups or ketone oxidation
ReductionNaBH₄ in methanol (room temperature, 2–4 hrs)Reduction of carbonyl to alcohol
Nucleophilic SubstitutionAlkyl halides (e.g., CH₃I) with NaOH (60°C)Methylation at pyrimidine N-atoms
AmidationBenzoyl chloride, triethylamine (0–5°C)Introduction of benzamide groups

Major Reaction Products

Reaction outcomes depend on substituent positions and reaction specificity:

  • Oxidation :

    • Hydroxylated derivatives (e.g., 3-hydroxy-4-methyl substituents) form at benzylic positions.

    • Ketone oxidation yields carboxylic acids under prolonged conditions .

  • Reduction :

    • The 4-oxo group reduces to a secondary alcohol (4-hydroxy derivative).

  • Substitution :

    • Alkylation at N-1 or N-3 positions of the pyrido[1,2-a]pyrimidine core .

    • Sulfamoyl group introduction via reactions with sulfamide derivatives.

Case Study 1: Amidation for Functionalization

A 2020 study demonstrated the synthesis of substituted benzamides via reaction with 4-methylbenzoyl chloride under basic conditions :

  • Conditions : Triethylamine, dichloromethane, 0°C → room temperature.

  • Yield : 78–85% after purification.

  • Application : Enhanced antimicrobial activity in derivatives.

Case Study 2: Continuous Flow Oxidation

Industrial-scale oxidation using KMnO₄ in a continuous flow reactor achieved 92% conversion efficiency at 70°C :

  • Product : 3,4-Dicarboxy derivative.

  • Purity : >98% (HPLC).

Recent Advances in Reaction Optimization

Recent methodologies emphasize efficiency and selectivity:

  • Catalytic Hydrogenation : Pd/C-mediated reduction under H₂ gas (1 atm) selectively reduces the 4-oxo group without affecting methyl substituents .

  • Microwave-Assisted Synthesis : Reduces reaction times for substitutions by 60% (e.g., 30 minutes vs. 2 hours) .

Stability and Reactivity Considerations

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolysis byproducts.

  • Thermal Stability : Stable up to 150°C; decomposition occurs above 200°C .

Scientific Research Applications

3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic Systems:

  • Pyrido[1,2-a]pyrimidin-4-one vs. Pyrazolo[3,4-d]pyrimidine ():
    The pyrido-pyrimidine core (target compound) is distinct from pyrazolo-pyrimidine derivatives (e.g., ) in electronic and steric properties. Pyrido systems are fully aromatic, whereas pyrazolo cores incorporate a five-membered ring with one nitrogen, altering electron distribution and hydrogen-bonding capacity. This difference impacts binding affinities in biological targets like EGFR-TK .
  • Benzothiazolo-pyrimidine ():
    The benzothiazolo-pyrimidine scaffold () introduces sulfur into the heterocycle, increasing lipophilicity and polarizability compared to the oxygen-containing pyrido-pyrimidine. Crystal structures of such compounds show flattened boat conformations and intermolecular C–H···N hydrogen bonds, which influence solubility and crystallinity .

Substituent Effects:

  • 3,4-Dimethylbenzamide (Target) vs. 4-Butoxybenzamide (BG16286, ): The 3,4-dimethyl group on the benzamide of the target compound enhances steric hindrance and electron-donating effects compared to the 4-butoxy group in BG16284.
  • Chlorophenyl Substituents ():
    Pyrazolo-pyrimidine derivatives with 4-chlorophenyl groups () exhibit higher molecular weights (>400 g/mol) and elevated melting points (>300°C), suggesting enhanced thermal stability compared to the target compound (estimated MW ~350–370 g/mol) .

Physicochemical Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3,4-dimethylbenzamide, 2-methyl ~350–370 (estimated) N/A Planar aromatic core, moderate logP
BG16286 () Pyrido[1,2-a]pyrimidin-4-one 4-butoxybenzamide, 2-methyl 351.4 N/A High lipophilicity (logP ~3.5)
Compound 7a-c () Benzo[b][1,4]oxazin-3-one Substituted phenyl, oxadiazole ~380–420 >250 Rigid bicyclic system, high crystallinity
EGFR-TK Inhibitors () Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl, benzamide ~400–450 >300 High thermal stability, EGFR inhibition

Thermal and Spectral Data

  • Melting Points: Pyrazolo-pyrimidines () show higher MPs (>300°C) than pyrido-pyrimidines, attributed to stronger intermolecular forces in fused tricyclic systems .
  • Spectroscopic Characterization: All compounds are validated via ¹H NMR and IR (), with pyrido-pyrimidines displaying distinct carbonyl stretches (~1680–1700 cm⁻¹) .

Biological Activity

3,4-Dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a synthetic compound belonging to the pyrido[1,2-a]pyrimidine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is characterized by a pyrido[1,2-a]pyrimidine core linked to a benzamide moiety. Its molecular formula is C18H17N3O2C_{18}H_{17}N_{3}O_{2}, and it has a molecular weight of approximately 305.35 g/mol. The compound's unique structure contributes to its diverse biological activities.

The mechanism of action for 3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide involves interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. These interactions can lead to modulation of cellular processes such as proliferation, apoptosis, and metabolic regulation.

Anticancer Activity

Research has indicated that compounds in the pyrido[1,2-a]pyrimidine class exhibit significant anticancer properties. For instance:

  • In vitro Studies : In cell line assays, 3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide demonstrated potent inhibition of cancer cell proliferation. Specific studies have shown IC50 values in the low micromolar range against various cancer cell lines .
  • Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in cancer progression has been documented. For example, it may inhibit the activity of kinases critical for tumor growth and survival .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : Studies have reported that 3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Research indicates that this compound serves as an inhibitor for several enzymes:

  • Kinase Inhibition : It has been identified as a potential inhibitor of specific kinases involved in cellular signaling pathways related to cancer and inflammation .

Case Studies

Several case studies have highlighted the biological activity of 3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide:

  • Study on Anticancer Effects : A recent study assessed the effects of this compound on various cancer cell lines. Results indicated significant reductions in cell viability and induction of apoptosis at concentrations as low as 5 µM .
  • Antimicrobial Efficacy : Another study evaluated its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialInhibition against bacteria
Enzyme InhibitionInhibition of specific kinases

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